molecular formula C14H13N3O3 B12083436 Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- CAS No. 1435-76-3

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-

Cat. No.: B12083436
CAS No.: 1435-76-3
M. Wt: 271.27 g/mol
InChI Key: ZYQCHLHJVNROJN-UHFFFAOYSA-N
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Description

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is an organic compound with the molecular formula C14H13N3O3. It is a derivative of phenol, characterized by the presence of two methyl groups at positions 2 and 6, and an azo group linking a nitrophenyl group at position 4. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- typically involves the diazotization of 2-nitroaniline followed by coupling with 2,6-dimethylphenol. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- involves its interaction with molecular targets through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is unique due to its specific substitution pattern and the presence of both azo and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the dye and pigment industries .

Properties

CAS No.

1435-76-3

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2,6-dimethyl-4-[(2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C14H13N3O3/c1-9-7-11(8-10(2)14(9)18)15-16-12-5-3-4-6-13(12)17(19)20/h3-8,18H,1-2H3

InChI Key

ZYQCHLHJVNROJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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